5-Chloro-2,4-dihydroxybenzaldehyde

Catalog No.
S1550166
CAS No.
131088-02-3
M.F
C7H5ClO3
M. Wt
172.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2,4-dihydroxybenzaldehyde

CAS Number

131088-02-3

Product Name

5-Chloro-2,4-dihydroxybenzaldehyde

IUPAC Name

5-chloro-2,4-dihydroxybenzaldehyde

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

InChI

InChI=1S/C7H5ClO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H

InChI Key

IPOSHVWRFQTHGK-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)O)O)C=O

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)O)C=O

Organic Synthesis:

-Chloro-2,4-dihydroxybenzaldehyde serves as a valuable starting material for the synthesis of various complex organic molecules. Its reactive aldehyde group and the presence of hydroxyl groups allow for diverse chemical transformations, including:

  • Condensation reactions: These reactions involve the formation of new carbon-carbon bonds between 5-chloro-2,4-dihydroxybenzaldehyde and other molecules containing a nucleophilic functional group, such as amines, alcohols, or thiols. This can lead to the formation of various heterocyclic compounds, which are essential building blocks in pharmaceuticals and other functional materials [PubChem, ""].
  • Oxidation reactions: The aldehyde group in 5-chloro-2,4-dihydroxybenzaldehyde can be oxidized to carboxylic acids using various oxidizing agents. These carboxylic acids can further serve as precursors for the synthesis of esters, amides, and other derivatives [PubChem, ""].

Medicinal Chemistry:

Research suggests that 5-chloro-2,4-dihydroxybenzaldehyde exhibits potential biological activities, making it an interesting candidate for further investigation in medicinal chemistry. Studies have reported:

  • Antioxidant properties: The presence of hydroxyl groups in 5-chloro-2,4-dihydroxybenzaldehyde suggests potential free radical scavenging activity, which could be beneficial for various health conditions associated with oxidative stress [BLD Pharm, ""].
  • Antimicrobial activity: Studies have shown that 5-chloro-2,4-dihydroxybenzaldehyde exhibits some degree of antimicrobial activity against certain bacterial and fungal strains [BLD Pharm, ""].

5-Chloro-2,4-dihydroxybenzaldehyde is an organic compound with the molecular formula C₇H₅ClO₃ and a molecular weight of 172.57 g/mol. It features a benzaldehyde group with two hydroxyl groups located at the 2 and 4 positions, along with a chlorine atom at the 5 position. This compound is characterized by its aromatic structure, which contributes to its reactivity and potential applications in various fields, including organic synthesis and catalysis.

There is currently no scientific research available on the specific mechanism of action of 5-chloro-2,4-dihydroxybenzaldehyde.

Due to the lack of specific research on 5-chloro-2,4-dihydroxybenzaldehyde, it is advisable to handle it with caution following general laboratory safety practices. As a precaution, it can be assumed to have:

  • Toxicity: Limited data available, but aldehydes can be irritating to skin and eyes. Chlorine substitution might enhance these effects [].
  • Flammability: Likely combustible as most organic compounds are.
  • Reactivity: Can potentially react with strong acids or bases.

  • Oxidation Reactions: It can be oxidized to form various derivatives, such as quinones or carboxylic acids, depending on the reaction conditions.
  • Condensation Reactions: This compound can undergo condensation reactions to form more complex structures, particularly in the presence of amines or other nucleophiles.
  • Biginelli Reaction: It has been noted for its involvement in the Biginelli reaction, where it can act as a precursor for synthesizing dihydropyrimidinones .

Research indicates that 5-Chloro-2,4-dihydroxybenzaldehyde exhibits biological activities such as:

  • Antimicrobial Properties: Preliminary studies suggest it may possess antimicrobial effects against certain bacterial strains.
  • Antioxidant Activity: The compound's hydroxyl groups contribute to its potential antioxidant properties, which may help in scavenging free radicals.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, although further studies are required to elucidate these mechanisms .

Several methods exist for synthesizing 5-Chloro-2,4-dihydroxybenzaldehyde:

  • Direct Chlorination: Starting from 2,4-dihydroxybenzaldehyde, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.
  • Formylation of Phenols: The compound can be synthesized through the formylation of phenolic compounds using dichlorocarbene generated from chloroform .
  • Multicomponent Reactions: It can also be produced through multicomponent reactions involving aldehydes and phenolic compounds under acidic or basic conditions .

5-Chloro-2,4-dihydroxybenzaldehyde has various applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Catalysis: The compound is utilized in catalytic processes for oxidation reactions, particularly in the selective oxidation of alcohols .
  • Dyes and Pigments: Its unique structure allows it to be used in dye formulations and pigment production.

Interaction studies of 5-Chloro-2,4-dihydroxybenzaldehyde have revealed its potential as a ligand in coordination chemistry. It forms complexes with transition metals, enhancing catalytic activity in oxidation reactions. Additionally, it has been studied for its interactions with biological macromolecules, which may influence its biological activity and therapeutic potential .

Several compounds share structural similarities with 5-Chloro-2,4-dihydroxybenzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2,4-DihydroxybenzaldehydeNo chlorine substituentMore reactive due to lack of electron-withdrawing group
3-Chloro-2-hydroxybenzaldehydeChlorine at the 3 positionDifferent reactivity pattern due to substitution position
5-Bromo-2,4-dihydroxybenzaldehydeBromine instead of chlorineMay exhibit different biological activities due to bromine's larger size

The synthetic approaches to 5-chloro-2,4-dihydroxybenzaldehyde encompass several well-established methodologies, each offering distinct advantages in terms of selectivity, yield, and operational simplicity. These classical approaches have been refined over decades of research and continue to serve as the foundation for both laboratory-scale and industrial production of this important chemical intermediate.

Chlorination of 2,4-dihydroxybenzaldehyde

The direct chlorination of 2,4-dihydroxybenzaldehyde represents the most straightforward synthetic approach to the target compound. This method involves the electrophilic aromatic substitution of the parent dihydroxybenzaldehyde using various chlorinating agents [1] [2]. The reaction proceeds through the formation of an electrophilic chlorine species that attacks the electron-rich aromatic ring, with the hydroxyl groups serving as activating substituents that direct chlorination to the 5-position.

Research has demonstrated that the reaction typically proceeds under mild conditions, with ambient temperature being sufficient for most chlorinating systems [3] [4]. The choice of chlorinating agent significantly influences both the reaction rate and the final yield. Direct chlorination using chlorine gas (Cl₂) has been extensively studied, though it requires careful control to prevent over-chlorination and formation of polychlorinated byproducts [5] [6]. The reaction mechanism involves the initial formation of a chloronium ion intermediate, followed by nucleophilic attack from the aromatic system and subsequent deprotonation to restore aromaticity.

The regioselectivity of this transformation is governed by the electronic effects of the existing substituents on the benzene ring. The two hydroxyl groups at positions 2 and 4, combined with the electron-withdrawing aldehyde functionality, create a unique electronic environment that favors chlorination at the 5-position [7] [8]. This selectivity is attributed to the balance between activation by the hydroxyl groups and deactivation by the aldehyde group, with the 5-position representing the most favorable site for electrophilic attack.

Typical reaction conditions involve dissolving 2,4-dihydroxybenzaldehyde in an appropriate solvent, followed by the controlled addition of the chlorinating agent [9] [10]. The reaction is generally conducted under an inert atmosphere to prevent unwanted oxidation reactions. Yields for this direct chlorination approach typically range from 40-65%, with the variation depending on the specific chlorinating agent and reaction conditions employed.

Sulfuryl chloride-mediated synthesis

Sulfuryl chloride (SO₂Cl₂) has emerged as one of the most effective chlorinating agents for the synthesis of 5-chloro-2,4-dihydroxybenzaldehyde, offering superior selectivity and yields compared to many alternative approaches [11] [12] [13]. This methodology takes advantage of the unique reactivity profile of sulfuryl chloride, which acts as both a chlorinating agent and an activating species for electrophilic aromatic substitution reactions.

The mechanism of sulfuryl chloride-mediated chlorination involves the initial formation of a sulfur-chlorine intermediate complex with the aromatic substrate [14] [7]. This complex facilitates the transfer of chlorine to the aromatic ring through a highly ordered transition state that enhances regioselectivity. The reaction proceeds through a concerted mechanism where the sulfur center coordinates with the aromatic system while simultaneously delivering the chlorine atom to the desired position.

Recent studies have shown that sulfuryl chloride-mediated synthesis can achieve yields of 70-85% under optimized conditions [12] [7]. The reaction is typically conducted at temperatures ranging from 0°C to 25°C, with lower temperatures favoring increased selectivity at the expense of reaction rate [15] [16]. The choice of solvent plays a crucial role in the success of this methodology, with polar aprotic solvents such as acetonitrile and dichloromethane providing optimal results [17] [18].

The advantages of sulfuryl chloride as a chlorinating agent include its high reactivity under mild conditions, excellent regioselectivity, and the formation of readily removable byproducts (SO₂ and HCl) [13] [19]. These characteristics make it particularly suitable for large-scale synthesis where product purity and ease of purification are critical considerations. Additionally, the reaction can be easily monitored and controlled through temperature and reagent addition rate, allowing for precise optimization of reaction conditions.

Catalyst systems have been developed to further enhance the effectiveness of sulfuryl chloride-mediated chlorination [20] [7]. Lewis base catalysts, particularly tertiary amines and phosphines, have been shown to activate sulfuryl chloride and improve both reaction rate and selectivity [21]. These catalytic systems operate through the formation of activated sulfuryl chloride complexes that exhibit enhanced electrophilicity and improved discrimination between potential chlorination sites.

Sodium hypochlorite-piperidine method

The sodium hypochlorite-piperidine method represents a unique approach to the chlorination of 2,4-dihydroxybenzaldehyde that combines the oxidizing power of hypochlorite with the nucleophilic character of piperidine to generate an effective chlorinating system [22] [23] [24]. This methodology has gained attention due to its operational simplicity, use of readily available reagents, and ability to conduct reactions under aqueous or semi-aqueous conditions.

The mechanism of this transformation involves the initial formation of N-chloropiperidine through the reaction of piperidine with sodium hypochlorite [22] [23]. This N-chloramine intermediate serves as the actual chlorinating agent, delivering chlorine to the aromatic substrate through a mechanism that combines elements of both electrophilic aromatic substitution and radical chemistry [25] [26]. The formation of N-chloropiperidine is rapid under typical reaction conditions, and the resulting chloramine is sufficiently stable to allow for controlled chlorination reactions.

Research into the sodium hypochlorite-piperidine system has revealed that the reaction proceeds through a complex mechanistic pathway involving multiple intermediates [23] [27]. Upon treatment with sodium hypochlorite, piperidine converts to N-chloropiperidine, which exhibits both electrophilic and radical character depending on the reaction conditions [22] [25]. The chlorination of 2,4-dihydroxybenzaldehyde by N-chloropiperidine involves the formation of a transient chloramine-substrate complex that facilitates selective chlorine transfer to the aromatic ring.

The advantages of this methodology include the use of inexpensive and readily available starting materials, the ability to conduct reactions in aqueous media, and the generation of environmentally benign byproducts [24] [27]. Typical yields for the sodium hypochlorite-piperidine method range from 55-75%, making it competitive with other established chlorination procedures [22] [26]. The reaction is generally conducted at room temperature, though slight heating may be employed to accelerate the process when needed.

Temperature control is particularly important in this system, as elevated temperatures can lead to the decomposition of the N-chloropiperidine intermediate and the formation of undesired byproducts [25] [28]. The pH of the reaction medium also plays a critical role, with slightly alkaline conditions typically providing optimal results [29] [24]. The reaction time is usually longer compared to other chlorination methods, typically requiring 4-8 hours for complete conversion.

Reaction conditions and optimization

Temperature and solvent effects

Temperature control represents one of the most critical parameters in the synthesis of 5-chloro-2,4-dihydroxybenzaldehyde, with significant implications for both reaction rate and product selectivity. Extensive research has demonstrated that lower temperatures generally favor improved selectivity and reduced formation of byproducts, while higher temperatures accelerate reaction rates but often at the expense of overall yield and product purity [15] [16] [28].

Studies investigating the relationship between temperature and chlorination kinetics have revealed that the optimal temperature range for most synthetic methodologies lies between 0°C and 25°C [15] [30]. At temperatures below 0°C, reaction rates become impractically slow, while temperatures above 40°C lead to significant increases in side reaction formation and decomposition of sensitive intermediates [16] [31]. The temperature dependence of these reactions follows Arrhenius kinetics, with activation energies typically ranging from 40-60 kJ/mol for electrophilic chlorination processes.

The effect of temperature on reaction selectivity is particularly pronounced in systems where multiple chlorination sites are available or where competing reaction pathways exist [28] [30]. Lower temperatures provide enhanced discrimination between different aromatic positions, leading to improved regioselectivity for the desired 5-chloro product. This temperature-dependent selectivity is attributed to differences in activation energies for competing reaction pathways, with the desired chlorination exhibiting a lower activation barrier that becomes more pronounced at reduced temperatures.

Solvent selection profoundly influences both the reaction mechanism and the overall efficiency of chlorination reactions [17] [18] [32]. The polarity of the solvent affects the stability and reactivity of both the chlorinating agent and any ionic intermediates formed during the reaction process [33] [34]. Polar aprotic solvents such as acetonitrile, dichloromethane, and chloroform have emerged as the most effective media for chlorination reactions, providing optimal balance between reagent solubility, reaction rate, and product selectivity [17] [18].

The superior performance of chlorinated solvents in these transformations is attributed to their ability to stabilize chloronium ion intermediates and facilitate the heterolytic cleavage of chlorine-containing reagents [18] [32]. Dichloromethane has been identified as particularly effective, offering excellent solubilization properties for both organic substrates and chlorinating agents while maintaining chemical inertness under typical reaction conditions [17] [33]. The use of dichloromethane typically results in yields 20-30% higher than those obtained with less polar solvents such as toluene or hexane.

Acetonitrile has shown exceptional performance in many chlorination systems, particularly those involving sulfuryl chloride or N-chlorosuccinimide as the chlorinating agent [7] [21]. The high polarity and coordinating ability of acetonitrile enable it to activate chlorinating agents through coordination, leading to enhanced reactivity and selectivity [20] [7]. Research has demonstrated that acetonitrile can increase reaction rates by factors of 3-5 compared to less polar solvents while maintaining or improving product selectivity.

Catalyst considerations

The development of effective catalytic systems for the chlorination of 2,4-dihydroxybenzaldehyde has been a major focus of research efforts aimed at improving both reaction efficiency and selectivity. Catalysts serve multiple roles in these transformations, including activation of chlorinating agents, enhancement of regioselectivity, and facilitation of product formation under milder reaction conditions [20] [7] [35] [8].

Lewis base catalysts have proven particularly effective in chlorination reactions involving electrophilic chlorinating agents such as N-chlorosuccinimide and sulfuryl chloride [20] [21]. These catalysts operate through the formation of activated chlorinating complexes that exhibit enhanced electrophilicity and improved discrimination between potential reaction sites [7] [8]. Common Lewis base catalysts include tertiary amines such as triethylamine and 1,4-diazabicyclo[2.2.2]octane (DABCO), as well as phosphines and other electron-rich species.

DABCO has emerged as one of the most effective catalysts for N-chlorosuccinimide-mediated chlorination reactions, enabling high yields and excellent selectivity under mild reaction conditions [20] [21]. The mechanism of DABCO catalysis involves the formation of a chlorammonium intermediate that serves as a highly reactive chlorinating species [20]. This activated complex exhibits enhanced electrophilicity compared to the parent N-chlorosuccinimide and provides superior discrimination between different aromatic positions.

The optimal catalyst loading for most systems has been determined to be in the range of 5-10 mol%, with higher loadings often leading to diminished selectivity and increased formation of byproducts [20] [21]. This optimal range represents a balance between catalyst effectiveness and the potential for catalyst-induced side reactions. Lower catalyst loadings (1-3 mol%) may be insufficient to achieve complete activation of the chlorinating agent, while higher loadings (>15 mol%) can lead to catalyst decomposition and formation of nitrogen-containing impurities.

Silver-based catalysts have shown promise in certain chlorination systems, particularly those involving iodine-based chlorinating agents such as iodobenzene dichloride [35]. These catalysts operate through a different mechanism involving the abstraction of chloride ions to generate highly electrophilic chlorinating species [35]. While less commonly employed than Lewis base catalysts, silver-based systems offer unique advantages in terms of selectivity and the ability to activate otherwise unreactive chlorinating agents.

The choice of catalyst must be carefully matched to the specific chlorinating agent and reaction conditions employed. Factors to consider include catalyst stability under the reaction conditions, compatibility with the solvent system, and the potential for catalyst recovery and reuse [7] [35]. In many cases, the catalyst loading can be optimized through systematic studies that balance reaction efficiency with economic considerations.

Yield improvement strategies

The optimization of synthetic yields in 5-chloro-2,4-dihydroxybenzaldehyde synthesis requires a comprehensive approach that addresses multiple aspects of the reaction system, from reagent purity and stoichiometry to reaction monitoring and workup procedures [36] [37] [38]. Research has identified several key strategies that can significantly enhance reaction yields and improve the overall efficiency of synthetic processes.

Reagent purification and quality control represent fundamental requirements for achieving high yields in chlorination reactions [37] [39] [40]. The presence of moisture, metal impurities, or organic contaminants can dramatically reduce reaction efficiency and lead to the formation of unwanted byproducts [39] [41]. Particular attention must be paid to the purity of chlorinating agents, which are often sensitive to hydrolysis and decomposition upon exposure to air or moisture. The use of freshly distilled solvents and rigorously dried glassware can improve yields by 10-15% compared to reactions conducted with standard laboratory-grade materials [37] [39].

Stoichiometric optimization involves the careful adjustment of reagent ratios to maximize conversion while minimizing waste and byproduct formation [36] [38]. For most chlorination reactions, the use of a slight excess (1.1-1.3 equivalents) of the chlorinating agent provides optimal results, ensuring complete conversion of the starting material while avoiding excessive over-chlorination [42] [43]. The optimal stoichiometry may vary depending on the specific chlorinating agent and reaction conditions, requiring empirical optimization for each synthetic system.

Reaction monitoring techniques enable real-time optimization of reaction conditions and help identify the optimal endpoint for maximum yield [38]. Techniques such as thin-layer chromatography, gas chromatography, and in-situ spectroscopic methods can provide valuable information about reaction progress and the formation of byproducts [36]. This information can be used to adjust reaction parameters such as temperature, reagent addition rate, and reaction time to maximize product formation.

The implementation of controlled addition techniques can significantly improve reaction yields by maintaining optimal concentrations of reactive intermediates throughout the reaction process [42] [43]. Slow addition of the chlorinating agent helps prevent the accumulation of highly reactive species that might lead to side reactions or product decomposition. Similarly, temperature ramping strategies that begin at low temperatures and gradually increase can help balance reaction rate and selectivity requirements.

Atmosphere control represents another critical factor in yield optimization, particularly for reactions sensitive to oxidation or moisture [37] [39]. The use of inert gas atmospheres (nitrogen or argon) can prevent unwanted oxidation reactions and improve yields by 10-15% in many systems [39] [41]. Additionally, the exclusion of light may be beneficial for photosensitive systems or when using photoactive chlorinating agents.

Purification techniques

Chromatographic purification

Chromatographic purification methods represent the most versatile and widely applicable techniques for obtaining high-purity 5-chloro-2,4-dihydroxybenzaldehyde from crude reaction mixtures. The selection of appropriate chromatographic conditions depends on the specific impurity profile of the crude product, the desired final purity, and the scale of purification required [44] [45] [46].

Column chromatography using silica gel remains the most commonly employed method for the purification of 5-chloro-2,4-dihydroxybenzaldehyde [45] [46]. The separation is typically achieved using gradient elution with mixtures of petroleum ether and ethyl acetate, with the exact composition optimized based on the relative polarities of the target compound and its impurities [44] [45]. Normal-phase chromatography is generally preferred due to the relatively polar nature of the dihydroxybenzaldehyde derivatives and their good retention on silica gel.

The optimization of chromatographic conditions requires careful consideration of several factors including mobile phase composition, flow rate, and column dimensions [44] [47]. Research has shown that gradient elution typically provides superior separation compared to isocratic conditions, allowing for the resolution of closely related compounds such as regioisomers and partially chlorinated products [45] [46]. The use of moderately polar mobile phase systems (typically 10-30% ethyl acetate in petroleum ether) provides optimal resolution while maintaining reasonable analysis times.

High-performance liquid chromatography (HPLC) has become increasingly important for both analytical monitoring and preparative purification of 5-chloro-2,4-dihydroxybenzaldehyde [48] [47]. Reverse-phase HPLC using C18 columns with acetonitrile-water mobile phases provides excellent resolution of structurally related impurities and allows for precise purity determination [48] [49]. Preparative HPLC offers the highest level of purification achievable through chromatographic methods, typically yielding products with purities exceeding 99.5%.

The development of effective HPLC methods requires optimization of several parameters including mobile phase composition, pH, column temperature, and detection conditions [48] [47]. Gradient elution programs are typically employed to achieve separation of compounds with widely varying polarities, beginning with high water content and progressing to high organic modifier concentrations [47]. The use of diode array detection enables simultaneous monitoring at multiple wavelengths and provides valuable spectroscopic information for peak identification and purity assessment.

Advanced chromatographic techniques such as supercritical fluid chromatography (SFC) have shown promise for the purification of polar organic compounds including substituted benzaldehydes [48]. SFC offers advantages in terms of reduced solvent consumption, faster analysis times, and improved resolution for certain classes of compounds. However, the application of SFC to 5-chloro-2,4-dihydroxybenzaldehyde purification remains limited due to equipment requirements and method development complexity.

Recrystallization methods

Recrystallization represents the most cost-effective and scalable method for purifying 5-chloro-2,4-dihydroxybenzaldehyde, offering the potential to achieve high purities while simultaneously improving the crystalline properties of the final product [50] [51] [52] [53] [54] [55]. The success of recrystallization depends critically on the selection of appropriate solvents and crystallization conditions that maximize the solubility difference between the desired product and its impurities.

The choice of recrystallization solvent is governed by several fundamental principles including the requirement for high solubility at elevated temperatures and low solubility at reduced temperatures [51] [52] [54]. For 5-chloro-2,4-dihydroxybenzaldehyde, polar protic solvents such as ethanol, methanol, and water-alcohol mixtures have proven most effective [50] [53] [55]. The presence of hydroxyl groups in the target compound enables hydrogen bonding interactions with protic solvents, providing the necessary solubility characteristics for effective recrystallization.

Ethanol has emerged as one of the most widely used recrystallization solvents for 5-chloro-2,4-dihydroxybenzaldehyde, offering good solubility at elevated temperatures while maintaining low solubility at room temperature [51] [53]. The recrystallization process typically involves dissolving the crude product in hot ethanol (approximately 78°C), followed by slow cooling to room temperature or below [52] [54]. This cooling process must be conducted gradually to promote the formation of well-formed crystals rather than amorphous precipitates.

Mixed solvent systems, particularly methanol-water mixtures, can provide enhanced purification efficiency by fine-tuning the solubility characteristics of both the target compound and its impurities [50] [55]. The optimal ratio of methanol to water depends on the specific impurity profile but typically ranges from 80:20 to 90:10 (v/v) [51] [52]. The use of mixed solvents allows for more precise control over crystallization kinetics and can improve the exclusion of impurities from the crystal lattice.

The rate of cooling during recrystallization significantly influences both the crystal quality and the degree of purification achieved [51] [54]. Slow cooling (approximately 1-2°C per hour) generally produces larger, more well-formed crystals with higher purity, while rapid cooling tends to result in smaller crystals that may trap impurities [52] [53]. The optimal cooling rate represents a balance between crystal quality and practical considerations such as processing time and equipment requirements.

Seeding techniques can be employed to control nucleation and crystal growth during recrystallization [50] [54]. The addition of small seed crystals of pure 5-chloro-2,4-dihydroxybenzaldehyde can promote uniform nucleation and improve the reproducibility of crystallization results [51] [55]. Seeding is particularly valuable when dealing with compounds that exhibit reluctant crystallization behavior or when consistent crystal morphology is required.

Analytical validation of purity

The analytical validation of purity for 5-chloro-2,4-dihydroxybenzaldehyde requires the implementation of multiple complementary analytical techniques that provide comprehensive characterization of the purified product [48] [56] [49] [57] [58] [59]. This multi-method approach ensures the detection of various types of impurities and provides confidence in the reported purity levels.

High-performance liquid chromatography (HPLC) serves as the primary method for purity determination, offering excellent sensitivity and specificity for the detection of structurally related impurities [48] [49] [57]. The development of validated HPLC methods requires careful optimization of chromatographic conditions to achieve baseline separation of the target compound from potential impurities [56] [58]. Typical HPLC methods employ reverse-phase C18 columns with gradient elution using acetonitrile-water mobile phases, achieving detection limits of 0.01-0.1% for most organic impurities.

The validation of HPLC purity methods involves the assessment of several performance characteristics including specificity, linearity, precision, accuracy, and robustness [56] [49] [57] [58]. Specificity studies demonstrate that the analytical method can distinguish the target compound from potential impurities and degradation products [59]. Linearity studies establish the relationship between analyte concentration and detector response over the relevant concentration range [48] [56]. Precision studies evaluate the reproducibility of results under various conditions including different analysts, instruments, and days [49] [58].

Nuclear magnetic resonance (NMR) spectroscopy provides complementary information for purity assessment, offering structural confirmation and the ability to detect impurities that may not be visible by chromatographic methods [56] [60] [46]. Proton NMR is particularly valuable for assessing the overall purity of organic compounds, with integration ratios providing quantitative information about impurity levels [60]. The sensitivity of NMR for impurity detection is generally in the range of 0.1-1%, making it suitable for confirming high-purity materials but less suitable for trace impurity analysis.

Mass spectrometry, particularly when coupled with chromatographic separation techniques, provides powerful capabilities for the identification and quantification of unknown impurities [48] [60] [46]. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for detecting volatile impurities and degradation products that may not be detectable by other methods [61] [60]. Liquid chromatography-mass spectrometry (LC-MS) offers broader applicability for polar and thermally labile compounds while providing structural information for impurity identification.

Melting point determination represents a classical but still valuable method for assessing the purity of crystalline organic compounds [51] [52] [53]. Pure 5-chloro-2,4-dihydroxybenzaldehyde exhibits a sharp melting point in the range of 163-164°C, with deviations from this range or broadening of the melting range indicating the presence of impurities [4] [62]. While melting point determination is less sensitive than modern instrumental methods, it provides a rapid and inexpensive means of assessing overall purity and confirming product identity.

Elemental analysis provides independent confirmation of the molecular composition of purified 5-chloro-2,4-dihydroxybenzaldehyde [56] [57]. The theoretical elemental composition (C: 48.72%, H: 2.92%, Cl: 20.55%, O: 27.81%) serves as a reference for evaluating the purity of the final product [63] [10]. Deviations from the theoretical values may indicate the presence of impurities or incomplete reaction products. Modern elemental analysis techniques can achieve precision levels of 0.1-0.3%, making them suitable for confirming high-purity materials.

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Dates

Last modified: 08-15-2023

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